3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol
Overview
Description
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol is a chemical compound with the molecular formula C9H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol typically involves the reaction of N-(2-hydroxyethyl)piperazine with 3-chloropropanol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Additionally, the scalability of the synthesis process is optimized to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological processes and as a component in buffer solutions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A closely related compound with similar chemical properties and applications.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): Another derivative of piperazine used as a buffering agent in biological and chemical research.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual hydroxyl groups and piperazine ring make it a versatile compound with a wide range of applications in various fields .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c12-8-1-2-10-3-5-11(6-4-10)7-9-13/h12-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUAFDALFXEMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321658 | |
Record name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109792-07-6 | |
Record name | 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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